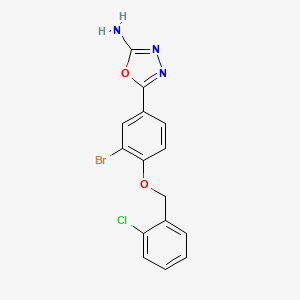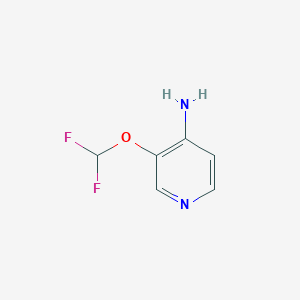
5-(3-Bromo-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The substitution of a hydrogen atom with a 2-chlorobenzyl group.
Cyclization: Formation of the oxadiazole ring through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromo-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to introduce hydrogen atoms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the aromatic ring.
Aplicaciones Científicas De Investigación
5-(3-Bromo-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Bromo-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-thiol
- 5-(3-Bromo-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-ol
Uniqueness
5-(3-Bromo-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H11BrClN3O2 |
|---|---|
Peso molecular |
380.62 g/mol |
Nombre IUPAC |
5-[3-bromo-4-[(2-chlorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H11BrClN3O2/c16-11-7-9(14-19-20-15(18)22-14)5-6-13(11)21-8-10-3-1-2-4-12(10)17/h1-7H,8H2,(H2,18,20) |
Clave InChI |
CFOZSZAGAZALQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B11785503.png)

![3-(3-Fluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11785515.png)
![4-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11785517.png)




![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B11785561.png)

![3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11785570.png)

![6-Ethyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785580.png)
